molecular formula C13H21NO3 B12740803 2,5-Diethoxy norephedrine, (+/-)- CAS No. 3489-94-9

2,5-Diethoxy norephedrine, (+/-)-

Cat. No.: B12740803
CAS No.: 3489-94-9
M. Wt: 239.31 g/mol
InChI Key: BGSGDJXRVUYFFR-UHFFFAOYSA-N
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Description

2,5-Diethoxy norephedrine, (+/-)-, is a chemical compound that belongs to the class of phenethylamines. It is structurally related to norephedrine, a well-known stimulant. The compound features two ethoxy groups attached to the benzene ring, which distinguishes it from other phenethylamines. This modification can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethoxy norephedrine, (+/-)-, typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 2,5-dimethoxy-beta-nitrostyrene.

    Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.

    Ethylation: The final step involves the ethylation of the amine group to introduce the ethoxy groups, resulting in 2,5-Diethoxy norephedrine, (+/-)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxy norephedrine, (+/-)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

2,5-Diethoxy norephedrine, (+/-)-, has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.

    Biology: The compound is studied for its potential effects on neurotransmitter systems.

    Medicine: Research explores its potential therapeutic applications, including its stimulant properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Diethoxy norephedrine, (+/-)-, involves its interaction with neurotransmitter systems. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyamphetamine (DMA): Similar structure but with methoxy groups instead of ethoxy groups.

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, leading to different pharmacological properties.

    2,5-Dimethoxy-4-methylamphetamine (DOM): Features a methyl group, resulting in distinct effects.

Uniqueness

2,5-Diethoxy norephedrine, (+/-)-, is unique due to its ethoxy groups, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. These properties may result in different pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

CAS No.

3489-94-9

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-amino-1-(2,5-diethoxyphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-9,13,15H,4-5,14H2,1-3H3

InChI Key

BGSGDJXRVUYFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(C(C)N)O

Origin of Product

United States

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